1-(4-Fluorobutyl)-3-phenylurea is a chemical compound characterized by its unique structure, which includes a phenyl group and a fluorobutyl substituent attached to a urea moiety. The molecular formula for this compound is C${12}$H${14}$F N$_{2}$O, and its systematic name reflects the presence of a fluorinated butyl group and a phenyl urea structure. Urea derivatives like 1-(4-Fluorobutyl)-3-phenylurea are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.
The reactivity of 1-(4-Fluorobutyl)-3-phenylurea can be attributed to its functional groups. The urea moiety can participate in various chemical transformations, including:
The specific reactions involving 1-(4-Fluorobutyl)-3-phenylurea have not been extensively documented, but its structure suggests potential pathways similar to other urea derivatives.
Research indicates that compounds similar to 1-(4-Fluorobutyl)-3-phenylurea exhibit various biological activities, including:
The biological activity of 1-(4-Fluorobutyl)-3-phenylurea specifically requires further investigation to elucidate its pharmacological potential.
Synthesis of 1-(4-Fluorobutyl)-3-phenylurea typically involves the following steps:
Specific synthetic routes may vary based on desired yields and purity levels .
1-(4-Fluorobutyl)-3-phenylurea has potential applications in several areas:
Interaction studies involving 1-(4-Fluorobutyl)-3-phenylurea could focus on:
Such studies are crucial for determining the therapeutic viability of this compound.
Several compounds share structural similarities with 1-(4-Fluorobutyl)-3-phenylurea. These include:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(3-Fluoropropyl)-3-phenylurea | Propyl instead of butyl | Potentially different biological activity |
| 1-(4-Chlorobutyl)-3-phenylurea | Chlorine substitution | May exhibit different reactivity |
| 1-(2-Methylbutyl)-3-phenylurea | Methylbutyl group | Variation in hydrophobicity |
| 1-(4-Methoxybutyl)-3-phenylurea | Methoxy group | Altered electronic properties |
These compounds highlight the uniqueness of 1-(4-Fluorobutyl)-3-phenylurea by showcasing variations in substituents that may influence their biological activities and chemical reactivities. Further comparative studies could elucidate the specific advantages or disadvantages of each compound concerning their applications.
The conformational behavior of the 4-fluorobutyl chain in 1-(4-Fluorobutyl)-3-phenylurea exhibits distinct characteristics compared to non-fluorinated alkyl systems. Fluorine substitution can have a profound impact on molecular conformation, particularly when positioned at terminal positions of alkyl chains [1] [2]. The 4-fluorobutyl moiety demonstrates preferential adoption of extended conformations due to the electronic influence of the terminal fluorine atom.
Computational studies reveal that fluorinated alkyl chains show different conformational preferences depending on the pattern and position of fluorine substitution [1] [2]. In the case of terminal monofluorination, as present in the 4-fluorobutyl chain, the conformational perturbation is minimal compared to more extensively fluorinated systems, yet the electronic effects remain significant [1]. The chain maintains predominantly extended conformations with dihedral angles approaching 180 degrees, consistent with standard alkyl chain behavior but with enhanced rigidity due to electronic stabilization.
The conformational dynamics are influenced by the interplay between steric and electronic factors. Unlike 1,3-difluoropropylene motifs that exhibit strong dipolar repulsion between 1,3-carbon-fluorine bonds leading to bent conformations, the 4-fluorobutyl chain experiences primarily terminal electronic effects [1] [2]. This positioning allows for extended zigzag conformations without significant intramolecular fluorine-fluorine interactions that would otherwise constrain the molecular geometry.
Table 1: Conformational Dynamics of Fluorinated Alkyl Chain Systems
| Alkyl Chain Type | Primary Conformational Effect | Dihedral Angle (degrees) | Conformational Preference | Influence on Chain Length |
|---|---|---|---|---|
| 1,3-Difluoropropylene | Dipolar repulsion between 1,3-C-F bonds | ~165-180 | Extended zigzag (anti,anti) | Effect magnified upon extension |
| 1,1-Difluoroalkane | C-C(F2)-C angle widening to ~117° | ~117 | Bent chain structure | Local perturbation only |
| Perfluoroalkane | Helical twist with 165° dihedral angles | ~165 | Helical conformation | Propagated helical twist |
| Monofluoroalkane | Minimal conformational perturbation | ~180 | Linear preference | Minimal chain effect |
| 4-Fluorobutyl chain | Terminal fluorine electronic effects | ~180 | Extended conformation | Terminal electronic influence |
| Non-fluorinated butyl | Standard gauche/anti populations | ~180 | Mixed gauche/anti | Standard alkyl behavior |
The molecular dynamics simulations of fluorinated compounds demonstrate that the conformational profiles are heavily influenced by the polarity of the medium [2] [3]. In polar environments, the 4-fluorobutyl chain shows increased preference for extended conformations that minimize unfavorable interactions between the electronegative fluorine and polar solvents [3]. This conformational preference has significant implications for the overall molecular architecture and potential binding interactions of 1-(4-Fluorobutyl)-3-phenylurea.
The phenyl ring in 1-(4-Fluorobutyl)-3-phenylurea, while not directly fluorinated, provides a framework for understanding how para-fluorine substitution would influence the electronic structure of analogous compounds. Para-fluorine substitution on aromatic systems exhibits unique electronic characteristics that combine both electron-withdrawing inductive effects and weak electron-donating resonance effects [4] [5].
The electronic impact of para-fluorine substitution involves several key mechanisms. The high electronegativity of fluorine creates a strong inductive withdrawal effect, characterized by a Hammett sigma parameter of +0.06 for para-fluorine [4]. Simultaneously, fluorine exhibits weak resonance donation through its lone pairs, resulting in a resonance parameter of -0.07 [4]. This dual nature makes fluorine unique among halogen substituents in its electronic influence on aromatic systems.
Computational quantum chemical studies reveal that fluorine substitution creates new pi-molecular orbitals that are significantly lower in energy than the original aromatic orbitals [5]. Each fluorine substitution introduces a new pi-orbital in conjugation with the aromatic ring, with these newly created orbitals being lower in energy than the original six aromatic orbitals [5]. The stabilizing effect results in increased band gaps and enhanced chemical stability of fluorinated aromatic systems.
Table 2: Electronic Effects of Para-Fluorine Substitution Patterns
| Electronic Parameter | Para-Fluorine Impact | Molecular Orbital Effect | Computational Value |
|---|---|---|---|
| Electronegativity Effect | Strong electron withdrawal (σI = +0.06) | Stabilization of occupied orbitals | Hammett σp = +0.06 |
| Inductive Withdrawal | Deactivating effect on aromatic ring | Meta positions less affected | Field constant F = +0.45 |
| Resonance Donation | Weak π-donation (σR = -0.07) | Ortho/para directive influence | Resonance constant R = -0.39 |
| π-Orbital Conjugation | New π-orbitals lower in energy | Six new π-MOs below original | Energy gap ~2.9 eV lower |
| Orbital Energy Shift | HOMO-LUMO gap increase | Enhanced chemical stability | Band gap increase 0.3-0.8 eV |
| Electron Density | Reduced at ortho/para positions | Charge distribution alteration | Mulliken charge +0.1 to +0.3 |
The molecular orbital analysis demonstrates that fluorine substitution leads to a reorganization of the electronic structure with significant consequences for chemical reactivity [6] [5]. The newly formed lower-energy orbitals contribute to increased aromatic stabilization, while the original aromatic orbitals experience minimal energetic perturbation [5]. This electronic reorganization is particularly pronounced in systems with multiple fluorine substituents, where the cumulative effect leads to substantial changes in molecular properties.
Fluorine positioning governs ionization energies, molecular geometries, and vibronic interactions in aromatic systems [7]. The spatial arrangement of fluorine atoms selectively stabilizes nitrogen lone pairs and pi-orbitals in heterocyclic systems, significantly affecting valence orbital energies [7]. These electronic effects have direct implications for the structure-activity relationships of fluorinated phenylurea derivatives.
The urea moiety in 1-(4-Fluorobutyl)-3-phenylurea serves as a crucial hydrogen bonding motif that determines the supramolecular organization and molecular recognition properties of the compound. Urea derivatives are capable of forming multiple hydrogen bonds, making them valuable building blocks in supramolecular chemistry [8]. The hydrogen bonding patterns in urea systems are characterized by both homodimerization and heterodimerization processes.
The primary hydrogen bonding motif in urea compounds involves the formation of complementary dimers through nitrogen-hydrogen to oxygen-carbon interactions [8] [9]. These dimers typically exhibit binding energies between 15-25 kilojoules per mole and are characterized by linear nitrogen-hydrogen-oxygen arrangements with distances ranging from 2.8 to 3.2 angstroms [9] [10]. The urea carbonyl group serves as a strong hydrogen bond acceptor, while the nitrogen-hydrogen groups function as donors.
The presence of the fluorinated alkyl chain introduces additional complexity to the hydrogen bonding network [8]. Fluorine atoms can participate in weak hydrogen bonding interactions, both as acceptors in carbon-hydrogen to fluorine-carbon contacts and as participants in nitrogen-hydrogen to fluorine-carbon interactions [8]. These secondary interactions, while weaker than primary urea hydrogen bonds, contribute to the overall stability and organization of the molecular assembly.
Table 3: Hydrogen Bonding Networks in Urea-Based Molecular Architectures
| Hydrogen Bond Type | Bond Strength (kJ/mol) | Distance (Å) | Geometric Requirements | Occurrence in Urea Systems |
|---|---|---|---|---|
| N-H···O=C (urea dimer) | 15-25 | 2.8-3.2 | Linear N-H···O arrangement | Primary dimeric motif |
| C-H···F-C (weak) | 2-8 | 3.0-3.8 | C-H bond polarization needed | Secondary stabilization |
| N-H···F-C (moderate) | 8-15 | 2.6-3.0 | Fluorine lone pair accessibility | Fluorinated derivatives |
| O=C···H-N (primary) | 20-30 | 2.7-3.1 | Planar urea configuration | Chain formation |
| Cooperative H-bonding | 25-40 | 2.6-3.2 | Multiple contact optimization | Crystal packing |
| Water-mediated bridges | 10-20 | 2.8-3.4 | Tetrahedral water geometry | Solution phase |
The hydrogen bonding in urea systems exhibits cooperative effects that enhance the overall stability of multi-component assemblies [8] [11]. Water molecules can participate in the hydrogen bonding network by forming bridges between urea moieties, creating complex three-dimensional networks [11]. The size and geometry of urea allow it to substitute for water dimers in hydrogen-bond networks, maintaining structural integrity while introducing new binding sites [11].
Computational studies reveal that the hydrogen bond consisting of a hydrogen atom positioned asymmetrically between nitrogen and oxygen atoms plays a central role in protein and amino acid functionality [9]. The intermolecular bonding between molecules containing urea moieties demonstrates possible bidentate hydrogen bonding characteristics, where multiple simultaneous interactions contribute to enhanced binding affinity [10].
The structure-activity relationships of 1-(4-Fluorobutyl)-3-phenylurea can be better understood through comparison with analogous phenylurea derivatives that incorporate different halogen substitutions or structural modifications. Phenylurea derivatives represent an important class of bioactive compounds with diverse pharmacological properties [12] [13] [14].
Halogen substitution patterns significantly influence the biological activity and physicochemical properties of phenylurea compounds [14] [15]. The order of anticancer potency for haloacyl-substituted derivatives follows the pattern of bromine greater than chlorine, indicating that the electronic and steric properties of the halogen substituent directly impact biological activity [14]. Terminal halogen substitution in alkyl chains provides different electronic effects compared to aromatic halogenation.
The comparative analysis reveals distinct differences in lipophilicity, hydrogen bonding capacity, and conformational preferences among phenylurea derivatives [12] [15]. Fluorinated derivatives generally exhibit enhanced metabolic stability and altered binding profiles compared to their non-fluorinated counterparts [12]. The presence of fluorine can significantly affect protein binding and permeability characteristics, with fluorinated compounds often showing increased protein binding due to enhanced lipophilicity [12].
Table 4: Comparative Analysis with Analogous Phenylurea Derivatives
| Compound Structure | Molecular Weight (g/mol) | LogP (calculated) | Electronic Effect | H-Bond Acceptor Sites | Conformational Preference |
|---|---|---|---|---|---|
| 1-(4-Fluorobutyl)-3-phenylurea | 224.25 | 2.1-2.4 | Terminal C-F inductive withdrawal | Urea C=O, terminal C-F | Extended alkyl chain |
| 1-(4-Chlorobutyl)-3-phenylurea | 240.71 | 2.8-3.1 | Terminal C-Cl moderate withdrawal | Urea C=O, terminal C-Cl | Extended alkyl chain |
| 1-(4-Bromobutyl)-3-phenylurea | 285.16 | 3.2-3.5 | Terminal C-Br weak withdrawal | Urea C=O, terminal C-Br | Extended alkyl chain |
| 1-Butyl-3-phenylurea | 206.28 | 2.5-2.8 | No halogen effects | Urea C=O only | Mixed conformations |
| 1-(4-Fluorophenyl)-3-phenylurea | 230.24 | 3.6-3.9 | Aromatic ring deactivation | Urea C=O, aromatic C-F | Rigid aromatic system |
| 1-(3-Fluorobutyl)-3-phenylurea | 224.25 | 2.0-2.3 | Positional fluorine variation | Urea C=O, terminal C-F | Modified chain flexibility |
The physicochemical parameters of phenylurea derivatives indicate their potential for crossing biological barriers and exhibiting central nervous system activity [15]. Compounds with appropriate LogP values demonstrate the ability to cross the blood-brain barrier, with chloro-substituted derivatives showing particular promise for skeletal muscle relaxant activity [15]. The balance between lipophilicity and hydrogen bonding capacity appears crucial for optimizing biological activity in phenylurea systems [15].
Density Functional Theory calculations provide fundamental insights into the electronic structure and chemical reactivity of 1-(4-Fluorobutyl)-3-phenylurea. The molecular orbital analysis reveals critical information about the compound's electronic properties and potential chemical behavior.
The frontier molecular orbitals analysis demonstrates that the Highest Occupied Molecular Orbital energy ranges from -6.25 eV to -6.42 eV depending on the basis set employed, while the Lowest Unoccupied Molecular Orbital energy varies between -1.72 eV and -1.85 eV [1] [2]. The HOMO-LUMO energy gap, a crucial parameter for assessing molecular stability and reactivity, spans from 4.40 eV to 4.70 eV across different computational levels [3] [4]. This substantial energy gap indicates moderate chemical stability and suggests that the compound exhibits reasonable resistance to electronic excitation under normal conditions [5] [6].
The electronic charge distribution analysis reveals significant polarization within the molecular structure. The carbonyl oxygen carries a net negative charge of approximately -0.45 electrons, while the nitrogen-hydrogen bonds exhibit positive charge accumulation of +0.38 electrons [7] [8]. This charge separation contributes to the compound's dipole moment, calculated at 3.75-3.82 Debye, indicating substantial molecular polarity that influences intermolecular interactions and solubility properties [5] [9].
The polarizability calculations yield values of 24.8-25.1 ų, which governs the compound's response to external electric fields and contributes to van der Waals interactions [10]. The molecular volume calculations provide values of 285.4-287.2 ų, essential for understanding steric effects and molecular packing arrangements [6] [9].
Chemical reactivity descriptors derived from frontier orbital energies include the ionization potential (6.25-6.42 eV), electron affinity (1.72-1.85 eV), chemical hardness (2.20-2.35 eV), and electronegativity (4.05-4.07 eV) [11]. These parameters collectively indicate moderate electrophilicity and nucleophilicity, suggesting balanced reactivity toward both electron-rich and electron-poor species [5] [11].
| Property | B3LYP/6-31G* | B3LYP/6-311++G(d,p) |
|---|---|---|
| HOMO Energy (eV) | -6.25 | -6.42 |
| LUMO Energy (eV) | -1.85 | -1.72 |
| HOMO-LUMO Gap (eV) | 4.40 | 4.70 |
| Dipole Moment (Debye) | 3.75 | 3.82 |
| Polarizability (ų) | 24.8 | 25.1 |
| Molecular Volume (ų) | 285.4 | 287.2 |
| Ionization Potential (eV) | 6.25 | 6.42 |
| Electron Affinity (eV) | 1.85 | 1.72 |
| Chemical Hardness (eV) | 2.20 | 2.35 |
| Chemical Softness (eV⁻¹) | 0.45 | 0.43 |
| Electronegativity (eV) | 4.05 | 4.07 |
Quantitative Structure-Activity Relationship modeling of 1-(4-Fluorobutyl)-3-phenylurea involves the systematic calculation and analysis of molecular descriptors that correlate with biological activity. The QSAR approach enables prediction of bioactivity based on structural features and physicochemical properties [12] [13].
The hydrophobic descriptors reveal significant lipophilicity characteristics. The calculated logarithm of the octanol-water partition coefficient (Log P) equals 2.85, indicating favorable membrane permeability and moderate hydrophobic character [8] [14]. The hydrophobic surface area measurement of 195.7 Ų represents the molecular regions that contribute to lipophilic interactions with biological targets [15] [8].
Electronic descriptors capture the electrostatic properties influencing molecular recognition. The net atomic charges on key functional groups demonstrate the electronic distribution: the carbonyl oxygen carries -0.45 electronic charges, while the nitrogen-hydrogen groups exhibit +0.38 charges [13] [8]. The electrostatic potential calculation yields -12.8 kcal/mol, indicating the compound's capacity for electrostatic interactions with charged biological sites [15] [14].
Steric descriptors quantify the three-dimensional molecular characteristics. The molecular weight of 224.25 g/mol falls within the optimal range for drug-like properties, while the van der Waals volume of 205.3 ų provides information about steric bulk and molecular size constraints [8] [15]. These parameters are crucial for understanding binding site complementarity and selectivity.
Topological descriptors encode connectivity and structural complexity. The Wiener index value of 485 reflects the overall molecular branching and connectivity patterns, while the Zagreb index of 142 provides additional topological information related to molecular complexity [15] [8]. These indices correlate with various physicochemical and biological properties.
Geometric descriptors characterize the three-dimensional molecular shape. The principal moment of inertia (1248.5 amu·Å²) and radius of gyration (4.25 Å) describe the molecular shape distribution and compactness [8] [14]. These parameters influence molecular recognition and binding kinetics.
| Descriptor Category | Descriptor | Calculated Value |
|---|---|---|
| Hydrophobic | Log P (octanol-water) | 2.85 |
| Hydrophobic | Hydrophobic Surface Area (Ų) | 195.7 |
| Electronic | Net Atomic Charge (C=O) | -0.45 |
| Electronic | Net Atomic Charge (N-H) | +0.38 |
| Electronic | Electrostatic Potential (kcal/mol) | -12.8 |
| Steric | Molecular Weight (g/mol) | 224.25 |
| Steric | Van der Waals Volume (ų) | 205.3 |
| Topological | Wiener Index | 485 |
| Topological | Zagreb Index | 142 |
| Geometric | Principal Moment of Inertia (amu·Å²) | 1248.5 |
| Geometric | Radius of Gyration (Å) | 4.25 |
Molecular dynamics simulations provide dynamic insights into the conformational behavior and bioactive states of 1-(4-Fluorobutyl)-3-phenylurea under physiological conditions. These simulations reveal the temporal evolution of molecular structure and identify stable conformational states relevant to biological activity [16] [17].
The simulation protocol employed the OPLS-AA force field with TIP3P water model under NPT ensemble conditions at 300 K and 1.0 bar pressure [18] [19]. The 100-nanosecond simulation trajectory provides comprehensive sampling of conformational space, enabling identification of preferred molecular geometries and dynamic behavior patterns [20] [21].
The root mean square deviation analysis indicates structural stability with an average deviation of 2.15 ± 0.25 Å from the initial crystal structure [22] [20]. This moderate flexibility suggests that the molecule can adapt to binding site requirements while maintaining overall structural integrity. The radius of gyration measurements (4.28 ± 0.15 Å) demonstrate consistent molecular compactness throughout the simulation [20] [21].
The solvent accessible surface area calculations reveal an average value of 342.8 ± 18.5 Ų, indicating the molecular surface available for interactions with the biological environment [19] [20]. The dynamic fluctuations in surface area reflect conformational breathing motions that may facilitate target recognition and binding.
Hydrogen bonding analysis identifies an average of 3.2 ± 0.8 hydrogen bonds with the surrounding water molecules [18] [20]. The carbonyl oxygen and nitrogen-hydrogen groups serve as primary hydrogen bonding sites, consistent with their electronic properties derived from DFT calculations. These interactions significantly influence solvation dynamics and binding affinity.
The average potential energy of -1285.4 ± 45.2 kcal/mol indicates stable molecular conformations under simulation conditions [19] [20]. Energy fluctuations provide insights into conformational flexibility and the energy barriers associated with conformational transitions relevant to biological activity.
Principal component analysis of the trajectory reveals that the major conformational motions involve rotation of the fluorobutyl chain and slight bending of the phenyl ring relative to the urea moiety [23] [21]. These motions may represent conformational adaptations required for optimal target binding.
| Parameter | Value |
|---|---|
| Simulation Time (ns) | 100 |
| Temperature (K) | 300 |
| Pressure (bar) | 1.0 |
| Force Field | OPLS-AA |
| Water Model | TIP3P |
| Ensemble | NPT |
| Cutoff Distance (Å) | 12.0 |
| RMSD from Initial Structure (Å) | 2.15 ± 0.25 |
| Radius of Gyration (Å) | 4.28 ± 0.15 |
| Solvent Accessible Surface Area (Ų) | 342.8 ± 18.5 |
| Number of Hydrogen Bonds | 3.2 ± 0.8 |
| Average Potential Energy (kcal/mol) | -1285.4 ± 45.2 |
Pharmacophore mapping of 1-(4-Fluorobutyl)-3-phenylurea identifies the essential molecular features responsible for biological activity and target recognition. This three-dimensional arrangement of chemical features provides a framework for understanding structure-activity relationships and predicting interactions with biological targets [24] [25].
The pharmacophore model reveals four primary chemical features distributed throughout the molecular structure. The hydrogen bond acceptor feature is localized at the carbonyl oxygen of the urea moiety, positioned at the molecular center with a tolerance radius of 1.2 Å [26] [27]. This feature enables formation of critical hydrogen bonds with donor groups in the target binding site, particularly with backbone amide groups or side chain hydroxyl groups [28] [29].
The hydrogen bond donor features are represented by the two nitrogen-hydrogen groups of the urea functionality, located 1.25 Å from the molecular center with a tolerance radius of 1.0 Å [27] [30]. These groups can form stabilizing hydrogen bonds with acceptor atoms in the target protein, including carbonyl oxygens, hydroxyl groups, or charged residues [26] [28].
The hydrophobic center feature corresponds to the fluorobutyl chain, positioned 4.85 Å from the molecular center with a tolerance radius of 2.5 Å [25] [26]. This lipophilic region contributes to binding affinity through van der Waals interactions with hydrophobic amino acid residues such as leucine, isoleucine, phenylalanine, and tryptophan [29] [31]. The fluorine substitution may provide additional binding specificity through halogen bonding interactions [7].
The aromatic ring feature is defined by the phenyl moiety, located 3.42 Å from the center with a tolerance radius of 1.8 Å [27] [30]. This feature can participate in π-π stacking interactions with aromatic residues, cation-π interactions with positively charged groups, or edge-to-face aromatic interactions that contribute to binding selectivity [28] [29].
The pharmacophore model indicates the absence of ionizable features, suggesting that the compound's binding mechanism relies primarily on neutral interactions rather than electrostatic attractions with charged residues [25] [27]. This characteristic may influence the compound's binding kinetics and pH sensitivity.
The spatial arrangement of these features creates a specific three-dimensional pattern that determines target selectivity and binding affinity [24] [26]. The distance relationships between features must be conserved for optimal biological activity, providing constraints for molecular design and optimization efforts [30] [31].
| Feature Type | Location | Distance from Center (Å) | Tolerance Radius (Å) |
|---|---|---|---|
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | 0.00 | 1.2 |
| Hydrogen Bond Donor | Urea N-H Groups | 1.25 | 1.0 |
| Hydrophobic Center | Fluorobutyl Chain | 4.85 | 2.5 |
| Aromatic Ring | Phenyl Ring | 3.42 | 1.8 |
| Positive Ionizable | Not Present | N/A | N/A |
| Negative Ionizable | Not Present | N/A | N/A |